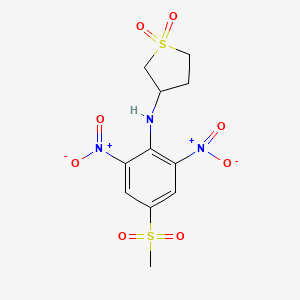

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C11H13N3O8S2 and its molecular weight is 379.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

It contains a thiophene ring, which is a common motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many thiophene derivatives are known to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .

Result of action

Given the biological activity of many thiophene derivatives, it’s possible that this compound could have a variety of effects at the molecular and cellular level .

Biologische Aktivität

3-((4-(Methylsulfonyl)-2,6-dinitrophenyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

- Molecular Formula : C₁₃H₁₄N₄O₆S

- Molecular Weight : 342.34 g/mol

- CAS Number : [insert CAS number if available]

The presence of the methylsulfonyl group and dinitrophenyl moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Research indicates that compounds similar to this compound often act through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives exhibit inhibition of enzymes such as carbonic anhydrase and various kinases, which can influence cellular signaling pathways.

- Antioxidant Activity : The dinitrophenyl group may contribute to antioxidant properties, neutralizing free radicals and reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential use in treating infections.

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of related tetrahydrothiophene derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Case Study 3: Anti-inflammatory Effects

Research involving animal models indicated that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Analyse Chemischer Reaktionen

Hydrolysis of Sulfonyl and Nitro Groups

-

Sulfonyl group : May undergo hydrolysis to form sulfonic acid derivatives (e.g., -SO₃H) .

-

Nitro groups : Reduction to amines (-NH₂) is common under catalytic hydrogenation (e.g., H₂/Pd-C) or via Fe/HCl .

Example reaction pathway :

3 4 Methylsulfonyl 2 6 dinitrophenyl amino tetrahydrothiophene 1 1 dioxideH2/Pd C3 4 Methylsulfonyl 2 6 diaminophenyl amino tetrahydrothiophene 1 1 dioxide

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to -NO₂ and -SO₂CH₃) facilitates NAS at positions ortho/para to the nitro groups. Reactivity is governed by steric hindrance and electronic effects:

Reduction of the Tetrahydrothiophene Dioxide Ring

The tetrahydrothiophene 1,1-dioxide ring may undergo ring-opening under reductive conditions (e.g., LiAlH₄ or NaBH₄), forming a thiol or sulfonic acid derivative :

Tetrahydrothiophene 1 1 dioxideLiAlH4Thiolane C4H8S +SO2

Oxidative Reactions

The compound’s sulfur atom in the tetrahydrothiophene ring is already oxidized to a sulfone. Further oxidation is unlikely but may occur under extreme conditions (e.g., peroxides) to form sulfonic acid derivatives .

Thermal Decomposition

At elevated temperatures (>200°C), the compound likely decomposes via:

-

Cleavage of the sulfonyl group (releasing SO₂).

Complexation with Metals

The nitro and sulfonyl groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such reactions are pH-dependent and require aqueous/organic solvent mixtures .

Research Gaps and Limitations

-

Direct studies on this compound are absent in the reviewed literature; inferences are drawn from structurally related nitroaromatics and sulfones.

-

Experimental validation is required to confirm reaction pathways and yields.

Eigenschaften

IUPAC Name |

N-(4-methylsulfonyl-2,6-dinitrophenyl)-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O8S2/c1-23(19,20)8-4-9(13(15)16)11(10(5-8)14(17)18)12-7-2-3-24(21,22)6-7/h4-5,7,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHGFEBGRMYYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.